molecular formula C11H17N3O2 B12522916 N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide CAS No. 832676-76-3

N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide

Cat. No.: B12522916
CAS No.: 832676-76-3
M. Wt: 223.27 g/mol
InChI Key: LWSGHXCEMVXCBA-UHFFFAOYSA-N
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Description

N²-[(2-Amino-3-methoxyphenyl)methyl]alaninamide is an alaninamide derivative featuring a 2-amino-3-methoxybenzyl substituent at the α-amino position. This compound is synthesized via asymmetric alkylation strategies using pseudoephenamine alaninamide pivaldimine as a chiral auxiliary, enabling the construction of quaternary α-methyl α-amino acids with high stereochemical control . The tert-butylimine formation step is critical for achieving high yields in alkylation reactions, with protocols involving pivaldehyde or pivaldehyde N-propyl imine ensuring quantitative conversion .

Alaninamide derivatives are prominent in medicinal chemistry due to their structural similarity to endogenous amino acids and their ability to modulate biological targets. For instance, compounds like lacosamide (an approved antiseizure medication) share the 2-acetamidopropanamide backbone, highlighting the therapeutic relevance of this scaffold . The target compound’s 2-amino-3-methoxyphenyl group may enhance hydrogen-bonding interactions or steric effects, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

832676-76-3

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(2-amino-3-methoxyphenyl)methylamino]propanamide

InChI

InChI=1S/C11H17N3O2/c1-7(11(13)15)14-6-8-4-3-5-9(16-2)10(8)12/h3-5,7,14H,6,12H2,1-2H3,(H2,13,15)

InChI Key

LWSGHXCEMVXCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCC1=C(C(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~). The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reduction reactions typically involve reagents like NaBH4 or LiAlH4.

    Substitution: Substitution reactions can occur at the amino or methoxy groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, ethanol or methanol as solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N2-[(2-Amino-3-methoxyphenyl)methyl]alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Alaninamide Derivatives and Their Properties
Compound Name Structural Features Biological Target/Activity Key Findings References
N²-[(2-Amino-3-methoxyphenyl)methyl]alaninamide 2-Amino-3-methoxybenzyl group, alaninamide core Undisclosed (hypothesized: ion channels, enzymes) High synthetic yield via asymmetric alkylation; potential for CNS activity
Lacosamide 2-Acetamidopropanamide, methoxy group Voltage-gated sodium channels (antiseizure) FDA-approved; modulates slow inactivation state
Avagacestat (BMS-708163) Trifluoropentanamide, oxadiazole γ-Secretase (Alzheimer’s disease) Dual activation/inhibition profile; discontinued due to toxicity
KA-104 Hybrid of KA-11 and KJ-5 scaffolds Antiseizure, antinociceptive Improved activity over predecessors; retains hydrogen-bonding motifs
HIV-1 RT Inhibitor (Molecule 23) D,l-Alanine unit, methylated phenyl HIV-1 reverse transcriptase Reduced cytotoxicity, enhanced hydrogen bonding vs. nevirapine
Key Observations:
  • In contrast, Avagacestat’s trifluoropentanamide and oxadiazole groups confer γ-secretase affinity but introduce toxicity risks .
  • Hydrogen Bonding : Addition of D,l-alanine units in HIV-1 inhibitors improves target engagement via hydrogen bonds, a strategy applicable to optimizing the target compound’s interactions .
  • Steric Bulk : highlights that bulky alkoxycarbonyl groups in alaninamide derivatives enhance dihydrooxazole isomer selectivity, implying that the target’s benzyl group may influence conformational stability.

Physicochemical and Functional Properties

  • Hydrogen Bonding: Rotational spectroscopy studies () reveal that alaninamide derivatives adopt rigid conformations via N–H···O bonds. The target compound’s 2-amino group may participate in intermolecular hydrogen bonding, enhancing crystal packing or target binding .
  • Hydrogel Formation : Unlike the target compound, PNAAA forms supramolecular hydrogels via amide hydrogen bonds, demonstrating the scaffold’s versatility in materials science .
  • Cytotoxicity : Methylation of phenyl rings (e.g., in Molecule 23) reduces cytotoxicity while retaining activity, a strategy applicable to optimizing the target compound’s safety profile .

Biological Activity

N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an alaninamide backbone with a methoxy-substituted phenyl group, which enhances its interaction with various biological targets. Preliminary studies suggest that it may modulate specific protein kinases involved in critical signaling pathways related to cell proliferation and differentiation, indicating its potential use in treating conditions such as cancer and metabolic disorders .

Chemical Structure and Properties

The molecular formula of this compound reflects its functional groups, including an amino group and a methoxy substituent on the phenyl ring. These features contribute to its biological activity by influencing its chemical reactivity and interaction with biological macromolecules.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₁H₁₄N₂O₂
Functional GroupsAmino group, Methoxy group
BackboneAlaninamide

This compound has shown promising biological activities, particularly in modulating protein kinases. These kinases play essential roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound's ability to interact with these targets could lead to the development of novel therapeutic agents for cancer and other diseases characterized by dysregulated kinase activity .

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits antitumor properties. For instance, similar compounds have shown moderate to excellent antiproliferation activities against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). The IC50 values for these compounds ranged significantly, suggesting a potential for selective targeting of tumor cells .
  • Protein Kinase Interaction : Interaction studies have indicated that this compound may bind effectively to specific protein kinases involved in tumor progression. Molecular docking analyses revealed potential binding modes that could enhance the selectivity and efficacy of treatments targeting mutant forms of epidermal growth factor receptor (EGFR) associated with various cancers .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique pharmacological properties.

Compound NameStructural FeaturesBiological Activity
SafinamideContains a methoxy group; acts on glutamate releaseAnti-Parkinsonian effects
2-Amino-3-phosphonopropionic acidPhosphonate group; involved in neurotransmissionExcitatory neurotransmitter analog
δ-amino-γ-hydroxy-ω-aryl-alkanoic acid amidesAryl substitution; potential renin-inhibiting propertiesModulation of blood pressure

This compound is distinct due to its combination of an alaninamide structure and methoxy-substituted phenyl group, potentially conferring unique pharmacological properties compared to these analogous compounds .

Synthesis Methods

Various synthesis methods have been explored for this compound, enabling efficient production and derivatization for enhanced biological activity or stability. These methods include:

  • Conventional Organic Synthesis : Utilizing standard reactions to form the alaninamide backbone and introduce the methoxy group.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to minimize ecological impact during synthesis.

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